CBD cannabis derivative

Description

Historical Context of Cannabis sativa and Phytocannabinoid Discovery

The use of Cannabis sativa for medicinal and other purposes dates back thousands of years, with records from ancient China and Egypt documenting its use. sydney.edu.au The plant was listed in Emperor Shen Nung's pharmacopoeia around 2800 BC. pbg.globaltrulieve.com Despite its long history of use, the scientific understanding of its active components remained elusive for centuries.

The 19th and early 20th centuries marked the beginning of chemical investigations into cannabis. nih.govwikipedia.org The first individual cannabinoid, Cannabinol (B1662348) (CBN), was isolated in 1899, though its structure was not fully elucidated until the 1930s. nih.govwikipedia.org This initial work laid the foundation for the discovery of other cannabinoids. In 1940, American chemist Roger Adams and his team successfully isolated Cannabidiol (B1668261). projectcbd.orgwikipedia.org However, it wasn't until 1963 that Israeli professor Raphael Mechoulam and his colleague Yuval Shvo determined the precise chemical structure and stereochemistry of CBD. projectcbd.orgprojectcbd.org A year later, Mechoulam's team identified the structure of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. nih.govscielo.org.co These discoveries were pivotal, opening the door for systematic scientific investigation into the pharmacology of individual cannabinoids. scielo.org.co

Evolution of Scientific Inquiry into Cannabidiol

Initially, much of the scientific focus was on THC due to its psychoactive effects. CBD was, for a time, considered to be an inactive constituent of the cannabis plant. However, early preclinical studies in the 1970s began to hint at its potential therapeutic properties. Research conducted by Raphael Mechoulam and Brazilian researcher Elisaldo Araujo Carlini in 1973 was among the first to suggest that CBD possessed anticonvulsant properties in animal models. mdpi.com

The discovery of the endocannabinoid system (ECS) in the late 1980s and early 1990s marked a significant turning point in cannabinoid research. scielo.org.comdpi.com The identification of cannabinoid receptors, CB1 and CB2, and the body's own cannabis-like molecules (endocannabinoids) like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), provided a framework for understanding how phytocannabinoids like CBD interact with the body. projectcbd.orgnih.govscielo.org.co This discovery spurred a new wave of research into the potential mechanisms of action and therapeutic applications of CBD, independent of the psychoactive effects associated with THC.

Current Paradigms in Cannabidiol Preclinical Research

Modern preclinical research on CBD is extensive and explores its effects across a wide range of biological systems and potential therapeutic areas. This research primarily utilizes in vitro (cell culture) and in vivo (animal) models to investigate the compound's mechanisms of action and efficacy.

Preclinical Research in Epilepsy

A significant body of preclinical evidence supports the anticonvulsant effects of CBD. ucl.ac.uk Studies in various animal models of seizures have demonstrated CBD's ability to reduce seizure frequency and severity. nih.govnih.gov For instance, in models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures, CBD has shown efficacy in reducing tonic-clonic seizures. nih.govmdpi.com Research in chronic epilepsy models, such as the pilocarpine (B147212) model, has also indicated that CBD can decrease seizure severity and mortality rates. nih.gov

Preclinical Studies of CBD in Epilepsy Models

| Model | Animal | Key Findings |

|---|---|---|

| Maximal Electroshock (MES) | Mice, Rats | Reduced seizure incidence and increased seizure threshold. researchgate.net |

| Pentylenetetrazole (PTZ) | Mice, Rats | Delayed onset of seizures and reduced seizure severity. nih.govmdpi.com |

| Pilocarpine-induced Epilepsy | Rats | Decreased seizure severity and mortality rate. nih.gov |

Preclinical Research in Anxiety

Preclinical studies have consistently suggested that CBD has anxiolytic-like properties. nih.govresearchgate.net Rodent models of anxiety, such as the elevated plus-maze (EPM) and social interaction tests, have been instrumental in this area of research. These studies have shown that CBD can reduce anxiety-related behaviors. mdpi.comnih.gov Some research suggests that CBD's effects on anxiety may follow an inverted U-shaped dose-response curve, where moderate doses are effective, but lower and higher doses are not. mdpi.com

Preclinical Studies of CBD in Anxiety Models

| Model | Animal | Key Findings |

|---|---|---|

| Elevated Plus-Maze (EPM) | Rodents | Increased time spent in open arms, indicating reduced anxiety. mdpi.comnih.gov |

| Vogel Conflict Test | Rats | Demonstrated anti-conflict effects, suggesting anxiolytic properties. |

| Social Interaction Test | Rodents | Increased social interaction time, indicative of reduced anxiety. nih.gov |

Preclinical Research in Inflammation

The anti-inflammatory properties of CBD are another major focus of preclinical investigation. nih.govnih.gov Both in vitro and in vivo studies have demonstrated that CBD can modulate the inflammatory response. parisbraininstitute.orgpnas.org In cell culture models, CBD has been shown to reduce the production of pro-inflammatory cytokines. researchgate.net In animal models of inflammatory conditions, such as arthritis and inflammatory pain, CBD has been observed to reduce inflammation and associated pain behaviors. consensus.appwikipedia.org

Preclinical Studies of CBD in Inflammation Models

| Model | Type | Key Findings |

|---|---|---|

| Lipopolysaccharide (LPS)-induced inflammation | In vitro (macrophage cells) | Inhibited the production of pro-inflammatory markers like NF-κB and MAPK. parisbraininstitute.org |

| Carrageenan-induced paw edema | In vivo (mice) | Reduced paw edema and inhibited inflammatory mediators. parisbraininstitute.orgpnas.org |

| Collagen-induced arthritis | In vivo (mice) | Attenuated the severity of arthritis and joint damage. consensus.app |

Significance of Cannabidiol as a Non-Psychoactive Phytocannabinoid in Scientific Investigation

A crucial aspect that drives the intense scientific interest in CBD is its non-psychoactive nature. Unlike THC, CBD does not produce the intoxicating effects commonly associated with cannabis. This characteristic makes it a more appealing candidate for therapeutic development, as it can be investigated for its potential health benefits without the confounding and often undesirable psychotropic side effects.

The lack of psychoactivity is attributed to CBD's low binding affinity for the CB1 receptors in the brain, which are the primary targets of THC. Instead, CBD appears to interact with a variety of other receptor systems in the body, which may underlie its diverse pharmacological effects. This multi-target pharmacology makes CBD a fascinating and complex molecule for scientific exploration. The ongoing research into its mechanisms of action continues to reveal its potential to influence a wide range of physiological processes, solidifying its importance as a subject of rigorous scientific investigation.

Structure

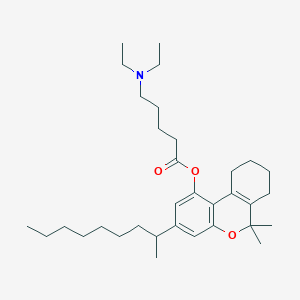

2D Structure

Properties

Molecular Formula |

C33H53NO3 |

|---|---|

Molecular Weight |

511.8 g/mol |

IUPAC Name |

(6,6-dimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 5-(diethylamino)pentanoate |

InChI |

InChI=1S/C33H53NO3/c1-7-10-11-12-13-18-25(4)26-23-29(36-31(35)21-16-17-22-34(8-2)9-3)32-27-19-14-15-20-28(27)33(5,6)37-30(32)24-26/h23-25H,7-22H2,1-6H3 |

InChI Key |

LKZQTNSAWVCNMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)C1=CC2=C(C3=C(CCCC3)C(O2)(C)C)C(=C1)OC(=O)CCCCN(CC)CC |

Origin of Product |

United States |

Biosynthesis and Phytochemistry of Cannabidiol in Cannabis Sativa

Elucidation of Cannabinoid Biosynthesis Pathways in Cannabis sativa

The primary pathway for the formation of major cannabinoids, including CBD, originates in the glandular trichomes of the Cannabis sativa plant. This series of reactions involves enzymes from different cellular compartments, starting with precursors from the plastid and endoplasmic reticulum.

Initial Enzymatic Steps: Hexanoyl-CoA and Malonyl-CoA Condensation

The genesis of the cannabinoid backbone begins with the condensation of two primary precursors: hexanoyl-CoA and malonyl-CoA. Hexanoyl-CoA, a short-chain fatty acid coenzyme A ester, is believed to be derived from the fatty acid synthesis pathway. Malonyl-CoA serves as a C2 donor, extending the polyketide chain. The precise mechanisms and enzymes initiating this step are an area of ongoing research, but it represents the foundational carbon framework upon which the cannabinoid structure is built.

Formation of Olivetolic Acid (OA) via Polyketide Synthase and Olivetolic Acid Cyclase

The assembly of the core resorcinolic acid structure of cannabinoids is orchestrated by a duo of unique enzymes. A type III polyketide synthase (PKS) catalyzes the sequential condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. This reaction forms a linear polyketide intermediate. Subsequently, this intermediate is cyclized and aromatized by a second enzyme, olivetolic acid cyclase (OAC), to yield olivetolic acid (OA). The coordinated action of PKS and OAC is a pivotal control point in the pathway, establishing the characteristic C6-C1 alkylresorcinolic acid core of the most common cannabinoids.

| Enzyme | Precursors | Product | Function |

| Polyketide Synthase (PKS) | Hexanoyl-CoA, Malonyl-CoA | Linear Polyketide Intermediate | Catalyzes the condensation of precursors |

| Olivetolic Acid Cyclase (OAC) | Linear Polyketide Intermediate | Olivetolic Acid (OA) | Catalyzes the cyclization and aromatization |

Stereospecific Cyclization of CBGA to Cannabidiolic Acid (CBDA) by Cannabidiolic Acid Synthase (CBDAS)

Cannabigerolic acid (CBGA) stands at a metabolic crossroads, from which different cannabinoid synthases direct its conversion into specific acidic cannabinoids. For the production of cannabidiol (B1668261), the key enzyme is cannabidiolic acid synthase (CBDAS). CBDAS is a flavin-dependent oxidoreductase that catalyzes the stereospecific oxidative cyclization of the geranyl group of CBGA. This intricate reaction forms a new heterocyclic ring, resulting in the formation of cannabidiolic acid (CBDA), the direct acidic precursor to CBD. The expression and activity level of CBDAS is a primary determinant of a Cannabis plant's potential to produce high concentrations of CBD.

Non-Enzymatic Decarboxylation of CBDA to Cannabidiol (CBD)

In its native state within the plant's trichomes, cannabidiol exists predominantly as cannabidiolic acid (CBDA). The final conversion to the neutral, pharmacologically active form, cannabidiol (CBD), is not an enzymatic process but rather a chemical reaction known as decarboxylation. This reaction involves the removal of a carboxyl group (-COOH) from the CBDA molecule. Decarboxylation is primarily induced by the application of heat (thermolysis) or, to a lesser extent, by prolonged exposure to light and atmospheric conditions. This process typically occurs during the drying, curing, and heating of cannabis plant material.

| Precursor | Product | Process | Trigger |

| Cannabidiolic Acid (CBDA) | Cannabidiol (CBD) | Decarboxylation | Heat, Light, Time |

Genetic and Genomic Underpinnings of Cannabidiol Production in Cannabis sativa

The chemical profile, or chemotype, of a Cannabis sativa plant is a direct reflection of its genetic makeup. The production of CBD is controlled by specific genetic loci that encode the enzymes of the cannabinoid biosynthetic pathway. The most critical gene for CBD production is the one that codes for cannabidiolic acid synthase (CBDAS).

Research in cannabis genomics has revealed that the genes for the primary cannabinoid synthases—including CBDAS and tetrahydrocannabinolic acid (THCA) synthase—are located at the same genetic locus. Different alleles at this locus determine which synthase is predominantly expressed.

CBD-dominant plants (Type III chemotype): These plants possess functional alleles of the CBDAS gene and often have non-functional or inactive alleles for the THCAS gene. This genetic profile leads to the conversion of most of the CBGA precursor into CBDA.

THC-dominant plants (Type I chemotype): These plants have functional THCAS alleles and non-functional CBDAS alleles.

Mixed THC/CBD plants (Type II chemotype): These varieties possess functional alleles for both THCAS and CBDAS, resulting in the production of significant quantities of both cannabinoids.

The expression levels of the CBDAS gene, along with the genes for upstream enzymes like PKS, OAC, and CsPT, are tightly regulated and are highest in the glandular trichomes of female flowers. Advances in genomic sequencing and quantitative trait locus (QTL) mapping continue to identify the specific genetic markers associated with high-CBD production, enabling marker-assisted selection for breeding programs aimed at developing CBD-rich cultivars.

Gene Expression Profiling of Biosynthetic Enzymes

The concentration of CBD in a Cannabis sativa plant is directly linked to the expression levels of the genes that encode for the biosynthetic enzymes. Research has shown a correlation between the accumulation of cannabinoids and the transcription levels of key enzyme genes. mdpi.com

Studies analyzing various Cannabis cultivars have demonstrated that the expression of CsCBDAS, the gene for cannabidiolic acid synthase, is highest in the leaves and vegetative shoots of cultivars with the highest accumulation of CBD. mdpi.com This suggests that the high accumulation of CBD is largely due to the transcriptional regulation of the CsCBDAS gene. mdpi.com In contrast, varieties with low levels of CBD show lower expression of this gene.

Furthermore, the expression of genes involved in the production of the precursor CBGA, such as CsCBGAS, also plays a crucial role. mdpi.com The transcription profiles of these biosynthetic genes are often highest in the flowers, which corresponds to the location of highest cannabinoid accumulation. nih.govf1000research.com For instance, in the hemp cultivar 'Cheungsam', the expression of CBDA synthase was found to be significantly higher than that of THCA synthase and CBCA synthase, indicating a transcriptional profile that favors the biosynthesis of CBDA. nih.gov

The analysis of gene expression provides a powerful tool for understanding and potentially manipulating the cannabinoid profile of Cannabis sativa.

Allelic Variation and Cannabinoid Chemotype Diversity

The chemical phenotype, or chemotype, of a Cannabis sativa plant is determined by the ratio of its major cannabinoids, primarily THC and CBD. cdnsciencepub.com This diversity is largely governed by genetic variations, specifically the alleles present for the cannabinoid synthase genes. cdnsciencepub.com

Initially, it was believed that a single gene locus with codominant alleles for THCAS (BT) and CBDAS (BD) determined the chemotype. cdnsciencepub.comfrontiersin.org Under this model, plants homozygous for the BD allele would be CBD-dominant. However, more recent genomic studies suggest a more complex genetic architecture, possibly involving multiple linked loci. cdnsciencepub.comnih.gov

Allelic variations within the CBDAS gene itself can lead to differences in enzyme activity and, consequently, cannabinoid profiles. cdnsciencepub.com For example, divergence at the CBDAS loci is thought to be a primary reason for the differing THCA:CBDA ratios observed between marijuana and hemp varieties. cdnsciencepub.com The presence of different allelic variants can result in a wide range of cannabinoid compositions. scu.edu.au Research has also indicated that variations in the copy number of the CBDAS gene contribute to the diversity of cannabinoid content among different cultivars. cdnsciencepub.comcdnsciencepub.com

This genetic variability allows for the classification of Cannabis sativa into different chemotypes:

Chemotype I: High THC, low CBD (THC:CBD ratio > 1) cdnsciencepub.com

Chemotype II: Intermediate, with a THC:CBD ratio around 1 cdnsciencepub.com

Chemotype III: High CBD, low THC (THC:CBD ratio < 1), often referred to as fiber-type or hemp. cdnsciencepub.com

Chemotype IV: Dominated by CBG. cdnsciencepub.com

Chemotype V: Very low to undetectable levels of cannabinoids. cdnsciencepub.com

The characterization of these allelic variations is crucial for breeding programs aimed at developing cultivars with specific CBD concentrations. scu.edu.au

Environmental and Cultivation Factors Influencing Cannabidiol Accumulation in Plant Material

Beyond genetics, a range of environmental and cultivation factors can significantly influence the accumulation of CBD in Cannabis sativa.

Impact of Light Spectrum and Intensity

Light is a critical factor in plant growth and the production of secondary metabolites, including cannabinoids. emeraldharvest.co Both the spectrum (quality) and intensity of light can be manipulated to affect CBD content.

Light Spectrum: Different wavelengths of light can trigger specific physiological responses in cannabis plants. emeraldharvest.co

Blue Light: Some studies suggest that blue light can increase the concentration of certain cannabinoids. frontiersin.orgnih.gov However, its impact on CBD biosynthesis appears to be less pronounced compared to other cannabinoids like THC and CBG. nih.gov

Red and Blue Light Ratios: Specific ratios of red to blue light have been shown to influence cannabinoid synthesis. nih.gov For example, certain LED treatments with specific red-to-blue light ratios have been found to significantly boost CBD content in both leaves and flowers. nih.gov

Light Intensity: Increasing light intensity, measured as photosynthetic photon flux density (PPFD), can positively affect the concentration of cannabinoids. mdpi.comresearchgate.net Higher light intensities during the flowering phase can lead to larger, denser flowers with increased concentrations of CBD, THC, CBG, and CBC. mdpi.comresearchgate.net One study found that an increase in light intensity led to a 17-43% increase in the concentration of individual cannabinoids. mdpi.comresearchgate.net However, the effect of light intensity is phase-specific, with a more significant impact during the flowering stage than the vegetative stage. mdpi.comresearchgate.net

It is important to note that the response to light can be cultivar-specific, with genetic variability playing a role in how a particular plant responds to different light conditions. emeraldharvest.co

| Light Factor | Effect on CBD Accumulation | Source |

| Blue Light | Lesser impact on CBD biosynthesis compared to other cannabinoids. | nih.gov |

| Specific Red:Blue LED Ratios | Can significantly boost CBD content in leaves and flowers. | nih.gov |

| Higher Light Intensity (PPFD) | Positively influences CBD concentration, especially during the flowering stage. | mdpi.comresearchgate.net |

Influence of Harvesting Timing on Cannabinoid Content

The timing of harvest is a critical factor that can significantly impact the final cannabinoid profile of the plant material. As the plant matures, the concentration of various cannabinoids changes.

Research has shown that CBD concentrations tend to increase with later harvest dates. mdpi.com One study using logistic regression found that the temporal accumulation of CBD followed a model of continued increase until the final harvest, without the decline seen in THC concentrations. mdpi.com However, other studies have observed different trends, with some genotypes showing a plateau in CBD concentration, while others show a decrease after reaching a peak. mdpi.com This indicates that the optimal harvest time for maximizing CBD content can be genotype-dependent. mdpi.com

For example, one study on the 'Finola' variety found that the highest concentration of cannabinoids was at the full flowering stage. royalsocietypublishing.orgnih.gov Delaying the harvest until seed maturity resulted in a decrease in total cannabinoids. royalsocietypublishing.orgnih.gov Therefore, harvesting earlier, such as at the full flowering stage, can be crucial for maximizing CBD content. royalsocietypublishing.orgnih.gov

| Harvest Stage | Impact on CBD Content | Source |

| Delayed Harvest | Generally leads to increased CBD concentrations. | mdpi.com |

| Full Flowering | Often represents the peak for cannabinoid content. | royalsocietypublishing.orgnih.gov |

| Post-Peak/Senescence | May lead to a plateau or decrease in CBD depending on the genotype. | mdpi.com |

Stress Responses and Secondary Metabolite Production

Plants produce secondary metabolites, like cannabinoids, as a defense mechanism against various environmental stressors, both biotic (living organisms) and abiotic (non-living factors). cdnsciencepub.comresearchgate.netemeraldharvest.co The relationship between stress and CBD accumulation is complex and can be strain-specific. cdnsciencepub.comcdnsciencepub.com

Abiotic Stress:

Drought: Mild to moderate drought stress during the flowering stage has been shown in some studies to increase the concentration of CBDA by as much as 13% without negatively impacting plant health. cdnsciencepub.commdpi.com However, in other varieties, drought stress has led to a significant decrease in CBD. cdnsciencepub.com

Temperature: Some field studies have suggested that cooler temperatures may lead to higher production of CBDA. cdnsciencepub.com Conversely, significant heat stress has been shown to decrease the production of the precursor CBGA, which would in turn limit CBD production. cdnsciencepub.com

UV Radiation: Exposure to UV radiation has been suggested to stimulate cannabinoid biosynthesis. frontiersin.orgcdnsciencepub.com

Biotic Stress:

Pests and Pathogens: Infestation by pests, such as the two-spotted spider mite (Tetranychus urticae), has been shown to trigger an increase in the production of cannabinoids and other secondary metabolites as a defense response. researchgate.net

The application of controlled stress can be a strategy to enhance the production of secondary metabolites, but the outcomes can be highly dependent on the specific stressor, its intensity, the timing of application, and the genetic makeup of the cannabis cultivar. cdnsciencepub.commdpi.com

Advanced Methodologies for Cannabidiol Isolation and Purification in Research

Solvent-Based Extraction Techniques for Cannabidiol (B1668261) Enrichment

Solvent-based extraction remains a prevalent method for enriching CBD from cannabis biomass. This approach utilizes the differential solubility of cannabinoids in various solvents to separate them from the plant matrix. infinitabiotech.com

Ethanol-Based Extraction Systems

Ethanol (B145695) is a widely used solvent in the cannabis industry due to its efficiency, cost-effectiveness, and status as a "green" and Generally Recognized as Safe (GRAS) solvent. nih.govmediabros.store It is a polar solvent, which allows it to effectively dissolve a broad range of cannabinoids and terpenes. rootsciences.comblessedcbd.co.uk The process typically involves soaking the cannabis plant material in ethanol to extract the desired compounds. infinitabiotech.combuffaloextracts.com Following extraction, the ethanol is evaporated to leave a concentrated CBD extract. mediabros.storerootsciences.com

Modern ethanol extraction systems often employ cold or cryogenic temperatures. nih.govmaking.com Chilling the ethanol minimizes the co-extraction of undesirable compounds like waxes, lipids, and chlorophyll (B73375), which can simplify downstream purification processes. nih.govmaking.comfrontiersin.org For instance, cold ethanol extraction can reduce the need for a winterization step, a process used to remove these impurities. nih.govmaking.com Studies have shown that percolation with 95% ethanol can yield significantly higher total CBD compared to maceration. researchgate.net

Different types of ethanol extraction systems are available, including open-loop and closed-loop systems. buffaloextracts.com Closed-loop systems are favored for their ability to recover and recycle the ethanol, which enhances safety and efficiency. buffaloextracts.com Centrifuge extractors are often used in conjunction with low-temperature ethanol to process high volumes of hemp for CBD production. mediabros.store

Considerations for Co-Extraction of Impurities (e.g., Chlorophyll)

A significant consideration in ethanol-based extraction is the co-extraction of impurities. cannabistrades.org Due to its polarity, ethanol can dissolve water-soluble compounds like chlorophyll along with the desired cannabinoids. infinitabiotech.commaking.com The presence of chlorophyll can impart an undesirable color and taste to the final product. cannabistrades.org

Supercritical Fluid Extraction (SFE) for High-Purity Cannabidiol

Supercritical fluid extraction (SFE) has emerged as a superior and environmentally friendly alternative to traditional solvent-based methods for obtaining high-purity CBD. mdpi.comthyssenkrupp-uhde.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), which exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. mdpi.comthyssenkrupp-uhde.com

Optimization Parameters for Carbon Dioxide SFE

The efficiency and selectivity of CO₂ SFE are highly dependent on several key parameters, including pressure, temperature, extraction time, and CO₂ flow rate. uq.edu.aursc.org By manipulating these variables, the solvating power of the supercritical CO₂ can be precisely controlled to target specific compounds. buffaloextracts.com

Research has focused on optimizing these parameters to maximize CBD yield and purity. For example, one study identified optimal conditions for CBD extraction as a pressure of 48.3 MPa, a temperature of 60°C, and an extraction time of 109.2 minutes, which resulted in a CBD yield of approximately 70.46 g/kg. mdpi.com Another study found that a pressure of 250 bar and a temperature of 37°C generated the highest yield of cannabinoids. nih.gov The density of the supercritical CO₂ is a critical factor, with higher densities generally leading to better extraction of cannabinoids. uq.edu.aunih.gov Longer extraction times are also associated with higher yields. uq.edu.auqut.edu.au

The use of a co-solvent, such as ethanol, can sometimes enhance the extraction process, though some studies have found that pure CO₂ can be highly effective for extracting neutral cannabinoids. researchgate.netconicet.gov.arnih.gov

Advantages in Purity and Solvent Residue Management

One of the primary advantages of SFE with CO₂ is the production of a clean, high-purity extract that is free from residual solvents. uq.edu.aucannabissciencetech.com Since CO₂ returns to a gaseous state at atmospheric pressure, it completely evaporates from the extract, eliminating the need for extensive post-processing to remove solvent residues. nih.govcannabissciencetech.com This is a significant advantage over solvent-based extractions, which may leave behind harmful residues. mdpi.com

SFE is also highly selective. buffaloextracts.com By fine-tuning the extraction parameters, it is possible to selectively extract cannabinoids while leaving behind undesirable compounds like chlorophyll. uq.edu.aubuffaloextracts.com This results in a cleaner extract that requires less downstream purification. uq.edu.auqut.edu.au The high purity of SFE-derived CBD makes it particularly suitable for pharmaceutical and food applications. buffaloextracts.comnih.gov

Emerging Extraction Technologies for Enhanced Cannabidiol Yield and Sustainability

The field of cannabis extraction is continually evolving, with new technologies emerging that promise to improve efficiency, sustainability, and the quality of the final product. researchgate.netrootsciences.com These advanced methods are aimed at reducing solvent consumption, minimizing processing times, and increasing the yield of desired cannabinoids. researchgate.net

Some of the notable emerging technologies include:

Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The implosion of these bubbles disrupts the plant cell walls, facilitating the release of cannabinoids and terpenes. researchgate.netrootsciences.com UAE is recognized as an environmentally friendly method that can enhance extraction efficiency and reduce the need for large volumes of organic solvents. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction process. rootsciences.comnih.gov Modern MAE systems can selectively heat specific compounds, leading to improved selectivity and yield. rootsciences.com

Pressurized Liquid Extraction (PLE): This method uses conventional solvents at elevated temperatures and pressures to extract phytochemicals in a shorter amount of time. nih.gov

Deep Eutectic Solvents (DES) and Ionic Liquids: These are considered green solvents and offer promising alternatives to traditional organic solvents due to their low toxicity. researchgate.net

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be used for the purification of cannabinoids with high recovery rates and significantly less solvent compared to traditional methods like HPLC. manufacturingchemist.comnih.gov

Nanoemulsification: This technology breaks down cannabis oil into nanoparticles, which can enhance the bioavailability of CBD in various products. advancedextractionlabs.com

Artificial Intelligence (AI) and Automation: AI and automation are being integrated into extraction processes to optimize yields and reduce human error by providing real-time monitoring and automated adjustments of extraction parameters. advancedextractionlabs.com

These innovative technologies, often combined with sustainable practices like the use of renewable energy, are shaping the future of CBD extraction, aiming for more efficient, environmentally friendly, and high-quality production. advancedextractionlabs.com

Data Tables

Table 1: Comparison of CBD Extraction Methods

| Extraction Method | Key Advantages | Key Disadvantages |

| Ethanol Extraction | Efficient, cost-effective, scalable, uses a "green" solvent. nih.govmediabros.storerootsciences.com | Can co-extract impurities like chlorophyll and waxes, requiring further purification. blessedcbd.co.ukcannabistrades.org |

| Supercritical Fluid Extraction (SFE) with CO₂ | High purity, no solvent residue, highly selective, environmentally friendly. mdpi.comuq.edu.aubuffaloextracts.comcannabissciencetech.com | High initial equipment cost, significant energy demands. mdpi.com |

| Ultrasonic-Assisted Extraction (UAE) | Environmentally friendly, enhances extraction efficiency, reduces solvent use. researchgate.net | Scalability for large commercial production is a developing area. rootsciences.com |

| Microwave-Assisted Extraction (MAE) | Reduced processing time, potential for selective extraction. rootsciences.com | A relatively new technique with ongoing research for optimization. rootsciences.com |

Table 2: Optimized Parameters for Supercritical CO₂ Extraction of CBD

| Pressure | Temperature | Time | Co-solvent | Reported CBD Yield/Concentration | Reference |

| 48.3 MPa | 60 °C | 109.2 min | Not specified | ~70.46 g/kg | mdpi.com |

| 250 bar | 45 °C | Not specified | Not specified | 0.78% w/w CBD, 2.41% w/w CBDA | uq.edu.au |

| 250 bar | 37 °C | 3 hours | Not specified | High yield of cannabinoids | nih.gov |

| 18 MPa | 40 °C | 1 hour | None | Highest CBD and THC yields in study | researchgate.net |

| 250 bar | 50 °C | Not specified | 1-2% Ethanol | 14.53% w/w CBD | analis.com.my |

Chromatographic Purification Techniques for Research-Grade Cannabidiol

Following initial extraction, the crude extract contains a complex mixture of cannabinoids, terpenes, lipids, and other plant materials. Chromatographic techniques are essential for separating and purifying CBD to the high standards required for research.

Flash chromatography is a rapid and relatively low-cost purification technique widely used as an initial or intermediate purification step for cannabinoid extracts. biotage.comchromatographyonline.com It operates under positive pressure, pushing the solvent through a column packed with a stationary phase (e.g., silica), which allows for faster separations than traditional gravity-fed column chromatography. chromatographyonline.com

Both normal-phase and reversed-phase flash chromatography are employed for cannabinoid purification. researchgate.net

Normal-phase flash chromatography , using a polar stationary phase like silica (B1680970) and non-polar mobile phases (e.g., hexane/ethyl ether), is particularly effective for separating cannabigerol (B157186) (CBG) from other cannabinoids due to its higher polarity. biotage.comresearchgate.net

Reversed-phase flash chromatography , which uses a non-polar stationary phase (e.g., C18-bonded silica) and polar mobile phases (e.g., water/methanol or water/ethanol), is required for separating less polar cannabinoids from each other, such as CBD from THC. biotage.comresearchgate.netbiotage.com

An orthogonal approach, combining normal-phase followed by reversed-phase flash chromatography, can dramatically improve separation efficiency, loading capacity, and the final purity of the isolated compounds. researchgate.net This technique is effective at removing a wide range of impurities, including lipids, terpenes, and chlorophylls, thereby cleaning up the raw extract for further refinement. researchgate.net

Table 4: Orthogonal Flash Chromatography Purification Approach

| Step | Technique | Purpose | Outcome |

|---|---|---|---|

| 1 | Normal-Phase Flash Chromatography | Crude extract clean-up | Removal of co-eluting impurities |

| 2 | Reversed-Phase Flash Chromatography | Purification of collected normal-phase fractions | Improved separation efficiency and compound purity |

For producing research-grade or active pharmaceutical ingredient (API) quality CBD, preparative High-Performance Liquid Chromatography (HPLC) is a highly effective, albeit more resource-intensive, method. chromatographyonline.comknauer.net Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to process larger quantities of material. It offers superior resolution compared to flash chromatography, enabling the separation of structurally similar cannabinoids and the production of isolates with purity often exceeding 99%. chromatographyonline.commdpi.com

Reversed-phase preparative HPLC is commonly used for cannabinoid purification. chromatographyonline.com A typical setup involves a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. knauer.netmdpi.comnih.gov By carefully optimizing the method, it is possible to isolate not only CBD but also minor cannabinoids like Δ9-THC and cannabichromene (B1668259) (CBC) from the same extract in a single run. knauer.net

One study demonstrated the purification of CBD from a commercial oil, increasing its purity from 72% to 93% in the collected fraction. knauer.net Another project aimed at developing a certified reference material (CRM) for CBD used preparative HPLC to achieve a final purity of 99.57%. mdpi.com Despite its effectiveness, a challenge with reversed-phase preparative HPLC is the limited solubility of cannabinoids in water-based solvents, which can restrict the amount of material processed per run. chromatographyonline.com

Table 5: Purity Enhancement of Cannabinoids via Preparative HPLC

| Compound | Purity in Crude Oil (%) | Purity in Collected Fraction (%) |

|---|---|---|

| Cannabidiol (CBD) | ~72 | 93 |

| Δ9-Tetrahydrocannabinol (Δ9-THC) | ~2.2 | ~80 |

| Cannabichromene (CBC) | ~5.7 | ~97 |

Results from the purification of a commercial CBD-rich oil using preparative HPLC. chromatographyonline.comknauer.net

Distillation is a thermal separation process used to refine crude cannabis extracts by separating compounds based on their different boiling points or volatility. It is particularly effective for removing lower boiling point compounds like terpenes and residual solvents, as well as higher boiling point compounds like waxes and pigments, to produce a highly concentrated cannabinoid distillate. azom.combrinstrument.com The two primary techniques used in cannabinoid research and production are short-path distillation and wiped-film molecular distillation.

Short-Path Distillation: This technique gets its name from the short distance the vapor travels from the heated surface to the condenser. azom.comrootsciences.com The process is conducted under a deep vacuum, which significantly lowers the boiling points of the cannabinoids, allowing for distillation at lower temperatures and minimizing the risk of thermal degradation. azom.comacrossinternational.com By precisely controlling the temperature, different fractions can be collected, first removing volatile terpenes and then distilling the cannabinoids, leaving behind non-volatile impurities. azom.combrinstrument.com This method can produce distillates with up to 99% purity. acrossinternational.com

Wiped-Film Molecular Distillation (WFMD): WFMD is an advanced form of short-path distillation that is highly efficient for processing heat-sensitive and viscous materials like crude cannabis extracts. gwsionline.compure5extraction.com In a WFMD system, a rotating wiper system continuously spreads a thin film of the extract onto a heated inner surface. pure5extraction.com This creates a large surface area for evaporation, enhances heat transfer, and reduces residence time, further minimizing thermal stress on the cannabinoids. gwsionline.comacs.org WFMD is often performed in a two-stage process. acs.orgacs.org The first "stripping" stage removes volatile components like terpenes. acs.orgacs.org The second "refining" or "purification" stage operates at higher temperatures and deeper vacuums to distill the cannabinoids, achieving high concentrations and recovery rates. acs.orgacs.org Research has shown that WFMD can refine an extract with a starting CBD concentration of 45.28% to a final concentration of 80.19% with a recovery of 92.66%. acs.org

Table 6: Two-Stage Wiped-Film Molecular Distillation (WFMD) Process for CBD Refinement

| Stage | Process | Input CBD Concentration (wt %) | Output CBD Concentration (wt %) | Key Parameters |

|---|---|---|---|---|

| 1 (Stripping) | Removes volatile components (e.g., terpenes) | ~35.8 | ~48.0 | Lower temperature and vacuum |

| 2 (Refining) | Distills and purifies cannabinoids | 45.28 | 80.19 | Pressure: 40 Pa, Evaporation Temp: 170 °C, Condenser Temp: 20 °C |

Data from a study on refining CBD from hemp extracts using WFMD. acs.orgacs.org

Post-Extraction Processing for Cannabidiol Extract Refinement

Winterization for Lipid and Wax Removal

Winterization is a crucial purification step designed to remove undesirable compounds such as fats, waxes, and lipids from the crude CBD extract. extractlabs.comcryometrix.com These compounds are co-extracted with cannabinoids, particularly when using non-polar solvents or supercritical CO2 extraction methods. aptiaengineering.com If not removed, these lipids and waxes can negatively impact the final product's quality, leading to a cloudy appearance, unpleasant taste, and potential irritation when inhaled. extraktlab.comextractlabs.com

The process of winterization leverages the differential solubility of these compounds at low temperatures. rootsciences.com The crude extract is first dissolved in a solvent, most commonly food-grade ethanol, to create a homogenous solution. extraktlab.comrootsciences.com This mixture is then chilled to sub-zero temperatures, typically between -20°C and -80°C. rootsciences.comaptiaengineering.comdeltatsys.com This significant drop in temperature causes the lipids and waxes to precipitate, or solidify, out of the solution, while the cannabinoids remain dissolved in the cold ethanol. rootsciences.comcryometrix.com The duration of this cooling period generally ranges from 24 to 48 hours to ensure complete precipitation. rootsciences.com

The selection of the winterization temperature is a critical parameter that can influence the efficiency of the process. Lower temperatures, such as -40°C or -80°C, can lead to a more thorough removal of waxes and fats. aptiaengineering.com However, achieving and maintaining these colder temperatures requires more specialized and expensive chilling equipment. aptiaengineering.com The ratio of solvent to extract is another key parameter that must be optimized to ensure efficient winterization. cryometrix.com

Following the chilling period, the solidified fats and waxes are separated from the cannabinoid-rich solution through filtration. rootsciences.com The resulting filtrate contains the purified cannabinoids and terpenes, while the undesirable lipids and waxes are captured by the filter medium. extraktlab.com The ethanol is then removed from the purified extract, typically through a process like rotary evaporation, to yield a concentrated, winterized CBD oil. rootsciences.combuffaloextracts.com This process not only improves the purity and aesthetic qualities of the extract but also enhances its stability and shelf life by removing compounds prone to degradation. rootsciences.com

Table 1: Winterization Parameters and Their Impact

| Parameter | Typical Range/Options | Impact on Process and Profile |

|---|---|---|

| Solvent | Ethanol, Methanol, Isopropanol, Heptane, Hexane | Ethanol is most common due to its food-grade status and effectiveness in dissolving cannabinoids while leaving lipids to precipitate at low temperatures. extraktlab.comrootsciences.comaptiaengineering.com |

| Temperature | -20°C to -80°C | Lower temperatures lead to more complete precipitation of waxes and lipids, resulting in a purer extract. rootsciences.comaptiaengineering.com However, this requires more energy and specialized equipment. |

| Time | 24 to 48 hours | Sufficient time is necessary to allow for the full precipitation of unwanted compounds. rootsciences.com |

| Solvent-to-Extract Ratio | 1:3 to 1:10 (mass) | This ratio needs to be optimized to ensure all cannabinoids are dissolved while allowing for effective precipitation of lipids. cryometrix.comaptiaengineering.com |

Filtration Techniques and Impact on Profile

Filtration is an indispensable step in the refinement of cannabidiol (CBD) extracts, working in concert with winterization to remove precipitated fats, waxes, and other particulate matter. rootsciences.comhongtekfiltration.com The primary goal of filtration is to separate the solid impurities from the liquid cannabinoid and terpene-rich solution, thereby clarifying the extract and increasing its purity. hongtekfiltration.comertelalsop.com

Various filtration methods are employed in CBD processing, each with its own advantages and impact on the final product profile. Common techniques include vacuum filtration, gravity filtration, and the use of filter presses. hongtekfiltration.commetchem.com Vacuum filtration, often utilizing a Büchner funnel and filter paper, is a widely used laboratory and small-scale production method that accelerates the filtration process by creating a pressure differential. rootsciences.com For larger-scale operations, filter presses offer a more efficient solution for handling larger volumes of slurry. metchem.com

The choice of filter media is a critical factor that directly influences the filtration efficiency and the final composition of the extract. Filter media are available in a range of materials and pore sizes. eaton.com For the initial removal of coarse particles and plant residues, depth filter sheets with larger pore sizes (e.g., 8 to 40 μm) are often used. eaton.com Subsequent polishing filtration steps may employ filter sheets with finer pore sizes to remove smaller particles and enhance clarity. eaton.com Pleated filter cartridges with absolute efficiency ratings down to 0.2 microns can be used for removing very fine particulates, including waxes and chlorophyll. hongtekfiltration.com

The filtration process, when properly executed, can significantly enhance the quality of the CBD extract. By removing unstable materials like chlorophyll and waxes, filtration helps to stabilize the cannabinoid complex and maintain its potency over time. ertelalsop.com However, an inappropriate filtration setup can have negative consequences. If filtration is not performed quickly, prolonged exposure of the extract to oxygen and light can lead to the degradation of cannabinoids. ertelalsop.com

Research has shown that the choice of filter membrane material can also be a consideration. A study investigating the impact of different syringe filters on cannabinoid recovery for potency testing found no significant retention of cannabinoids or release of interfering compounds from the filter types tested (regenerated cellulose, PTFE, and Nylon). sartorius.com This suggests that with the correct selection of filter media, filtration can be performed without significant loss of valuable cannabinoids. sartorius.com Furthermore, some filtration stages may incorporate activated carbon to specifically remove chlorophyll, which can impart an undesirable color and taste to the final product. eaton.comgroweriq.ca This step is crucial for producing a visually appealing golden-colored CBD oil. eaton.com

Table 2: Filtration Techniques and Their Influence on CBD Extract Profile

| Filtration Technique | Description | Impact on Cannabinoid and Terpene Profile |

|---|---|---|

| Vacuum Filtration | Uses a vacuum to pull the liquid through a filter medium, typically filter paper in a Büchner funnel. rootsciences.com | Efficiently separates precipitated lipids and waxes post-winterization, preserving cannabinoids and terpenes in the filtrate. extraktlab.comrootsciences.com |

| Gravity Filtration | Relies on gravity to pass the liquid through a filter. | A slower method that is less common in commercial production. |

| Filter Press | Employs pressure to force the slurry through a series of filter plates. metchem.com | A scalable solution for large-scale production, effectively removing biomass and unwanted solids. metchem.com |

| Depth Filtration | Uses a thick filter medium to trap particles throughout its depth. eaton.com | Effective for removing a high load of particles like plant residues, fats, and waxes. eaton.com |

| Surface Filtration (e.g., Pleated Cartridges) | Traps particles on the surface of the filter medium. hongtekfiltration.com | Provides precise particle removal and can achieve high levels of purity. hongtekfiltration.com |

| Carbon Filtration | Incorporates activated carbon into the filtration media. eaton.com | Specifically removes chlorophyll, which improves the color and taste of the extract without significantly impacting the cannabinoid profile. eaton.comgroweriq.ca |

State of the Art Analytical Techniques for Cannabidiol Characterization and Quantification

Chromatographic Quantification Methods for Cannabidiol (B1668261) and Related Phytocannabinoids

The accurate characterization and quantification of cannabidiol (CBD) and other phytocannabinoids in various matrices, from plant material to consumer products, are critical for ensuring quality and consistency. Chromatographic techniques are the cornerstone of cannabinoid analysis, offering high-resolution separation and sensitive detection. Gas chromatography (GC) and liquid chromatography (LC) are the two most prominent methods, each with distinct advantages and specific requirements for analyzing the diverse chemical landscape of cannabis.

Gas Chromatography (GC) Coupled with Detection Systems

Gas chromatography is a powerful and well-established technique for separating and analyzing volatile and semi-volatile compounds. In cannabinoid analysis, GC is frequently coupled with either a mass spectrometry (MS) detector for identification and profiling or a flame ionization detector (FID) for robust quantification. mdpi.comd-nb.info A key consideration for GC analysis is the thermal lability of acidic cannabinoids, which necessitates a chemical modification step known as derivatization. d-nb.infothieme-connect.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique widely employed for the comprehensive profiling of cannabinoids. nih.gov The coupling of GC's separation power with MS's ability to provide detailed structural information allows for the confident identification of individual cannabinoids, even in complex mixtures. nih.gov The mass spectrometer fragments the analyte molecules into a unique pattern of ions, which serves as a chemical fingerprint for identification by comparing it to spectral libraries. nih.gov

GC-MS has been successfully applied to characterize the cannabinoid and terpene profiles of various cannabis samples. ljmu.ac.uk For instance, one study utilized GC-MS to analyze the cannabinoid content of three different cultivars of Cannabis sativa L. pollen, demonstrating its utility in differentiating chemical profiles. ljmu.ac.uk Another study highlighted the use of GC-MS in profiling illegal cannabis samples to support law enforcement efforts. thieme-connect.com

The sensitivity of GC-MS methods allows for the detection of cannabinoids at low concentrations. Validation studies have reported varying limits of detection (LOD) and quantification (LOQ) depending on the specific method and instrumentation. For example, one study reported LODs for nine cannabinoids ranging from 0.11 to 1.92 µg/mL and LOQs from 0.33 to 5.83 µg/mL. mdpi.com Another fast GC-MS method demonstrated LODs between 2.16 and 58.86 ng/mg and LOQs between 7.18 and 196.29 ng/mg for various cannabinoids in hemp inflorescences. jfda-online.com

Table 1: GC-MS Method Validation Parameters for Cannabinoid Analysis

| Cannabinoid | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|---|

| CBD | 0.02 - 37.50 | 0.999 | 0.11 | 0.33 | mdpi.com |

| CBG | 1.20 - 37.50 | 0.998 | 0.22 | 0.67 | mdpi.com |

| CBN | 1.20 - 37.50 | 0.999 | 0.35 | 1.05 | mdpi.com |

| Δ9-THC | 1.20 - 37.50 | 0.999 | 0.40 | 1.20 | mdpi.com |

| CBC | 1.20 - 37.50 | 0.996 | 1.92 | 5.83 | mdpi.com |

| CBDA | 1.20 - 37.50 | 0.999 | 0.15 | 0.45 | mdpi.com |

| THCA | 1.20 - 37.50 | 0.999 | 0.20 | 0.60 | mdpi.com |

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable technique for the quantitative analysis of cannabinoids. nih.gov The FID detector produces a signal proportional to the amount of carbon atoms in the analyte, making it an excellent choice for accurate quantification when using authentic reference standards. nih.gov GC-FID is often preferred for routine potency testing due to its simplicity, speed, and lower cost compared to GC-MS. nih.gov

Studies have demonstrated the effectiveness of GC-FID for measuring the total cannabidiol and delta-9-tetrahydrocannabinol content in hemp samples. nih.gov The method's precision and accuracy are critical for regulatory compliance and quality control. A validated GC-FID method for the analysis of 20 acidic and neutral cannabinoids reported excellent linearity (R² > 0.999) over a concentration range of 0.25–25 µg/mL for most analytes. thieme-connect.com The intra-day and inter-day precision, expressed as relative standard deviation (%RSD), were found to be less than 10%, and the trueness ranged from 90–107%. thieme-connect.com

The sensitivity of GC-FID is also well-documented. One study reported an LOD range of 0.11 - 0.19 µg/mL and an LOQ range of 0.34 - 0.56 µg/mL for ten different cannabinoids, demonstrating its suitability for detecting and quantifying these compounds in various cannabis extracts. nih.gov

Table 2: GC-FID Method Validation Parameters for Cannabinoid Quantification

| Cannabinoid | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) | Reference |

|---|---|---|---|---|---|---|---|

| CBD | 0.25 - 25 | >0.999 | 0.1 | 0.25 | 0.4 - 9.1 | 90 - 107 | thieme-connect.com |

| CBDA | 0.25 - 25 | >0.999 | 0.1 | 0.25 | 0.4 - 9.1 | 90 - 107 | thieme-connect.com |

| CBG | 0.25 - 25 | >0.999 | 0.1 | 0.25 | 0.4 - 9.1 | 90 - 107 | thieme-connect.com |

| CBN | 0.5 - 25 | >0.999 | 0.1 | 0.5 | 0.4 - 9.1 | 90 - 107 | thieme-connect.com |

| Δ9-THC | 0.25 - 25 | >0.999 | 0.1 | 0.25 | 0.4 - 9.1 | 90 - 107 | thieme-connect.com |

| THCA-A | Not Specified | >0.999 | 0.11 | 0.34 | ≤ 15 | ± 5% | nih.gov |

A critical step in the GC analysis of cannabinoids is derivatization, a chemical process required for the accurate quantification of acidic cannabinoids such as cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA). cannabissciencetech.com The high temperatures of the GC inlet port cause these thermally labile acidic cannabinoids to undergo decarboxylation, converting them into their neutral forms (CBD and THC, respectively). cannabissciencetech.com This process, if not accounted for, leads to an inaccurate representation of the original cannabinoid profile, as the distinction between the acidic and neutral forms is lost.

Derivatization addresses this issue by converting the polar carboxyl and hydroxyl groups of the cannabinoids into more volatile and thermally stable derivatives. thieme-connect.com Silylation is the most common derivatization technique, employing reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). thieme-connect.comljmu.ac.ukrestek.com This process replaces the active hydrogens on the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. thieme-connect.com

A typical derivatization procedure for cannabis plant matrices involves evaporating the plant extract to dryness, adding a solvent like ethyl acetate (B1210297) and the silylating reagent (e.g., BSTFA + 1% TMCS), and incubating the mixture at an elevated temperature (e.g., 70°C for 30 minutes) to ensure the reaction goes to completion. restek.com Once derivatized, the acidic cannabinoids are stable and can be separated and quantified distinctly from their neutral counterparts using GC. restek.com

Liquid Chromatography (LC) Techniques for Cannabinoid Analysis

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), has become a dominant technique for cannabinoid analysis. cannabissciencetech.commdpi.com The primary advantage of LC over GC is its ability to analyze cannabinoids in their native acidic and neutral forms without the need for derivatization. cannabissciencetech.commdpi.com This is because the separation occurs at or near ambient temperature, thus avoiding the thermal degradation of acidic cannabinoids. cannabissciencetech.com

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode Array Detector (DAD) is considered the gold standard for cannabinoid potency testing. nih.gov This method allows for the simultaneous separation and quantification of a wide range of cannabinoids in a single analytical run. mdpi.com The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment by comparing the UV absorption spectra of the sample peaks with those of certified reference standards. ut.ee

Reverse-phase HPLC is the most common mode of separation, typically utilizing a C18 column. nih.govut.ee The mobile phase usually consists of a mixture of an aqueous component (like water with an acid modifier such as formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govut.ee By adjusting the mobile phase composition, either in an isocratic (constant composition) or gradient (varying composition) manner, the separation of cannabinoids can be optimized. ut.ee

The validation of HPLC-DAD methods is crucial to ensure reliable and accurate results. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com One study validating an HPLC-DAD method for veterinary CBD oil reported excellent linearity with a correlation coefficient (R²) > 0.999 for 12 cannabinoids. mdpi.com The LOD and LOQ values ranged from 0.05 to 0.13 µg/mL and 0.50 to 0.61 µg/mL, respectively, with precision values (RSD) being ≤ 2% and recovery percentages for accuracy falling within 98–102%. mdpi.com Another study reported LODs for cannabinoids between 0.2 and 0.45 µg/mL and LOQs between 0.6 and 1.5 µg/mL. ufrgs.br

Table 3: HPLC-DAD Method Validation Parameters for Cannabinoid Analysis

| Cannabinoid | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) | Reference |

|---|---|---|---|---|---|---|---|

| CBD | 0.5 - 100 | >0.999 | 0.12 | 0.51 | ≤ 2.0 | 98 - 102 | mdpi.com |

| CBDA | 0.5 - 100 | >0.999 | 0.13 | 0.52 | ≤ 2.0 | 98 - 102 | mdpi.com |

| CBG | 0.5 - 100 | >0.999 | 0.11 | 0.50 | ≤ 2.0 | 98 - 102 | mdpi.com |

| CBN | 0.5 - 100 | >0.999 | 0.09 | 0.50 | ≤ 2.0 | 98 - 102 | mdpi.com |

| d9-THC | 0.5 - 100 | >0.999 | 0.05 | 0.50 | ≤ 2.0 | 98 - 102 | mdpi.com |

| THCA | 0.5 - 100 | >0.999 | 0.08 | 0.50 | ≤ 2.0 | 98 - 102 | mdpi.com |

| CBC | 0.5 - 100 | >0.999 | 0.06 | 0.50 | ≤ 2.0 | 98 - 102 | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely adopted technique for the analysis of CBD. nih.gov It merges the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and selectivity. This makes it highly suitable for detecting and quantifying even minute amounts of CBD in diverse materials such as plant matter, extracts, and biological fluids.

Tandem mass spectrometry (LC-MS/MS) further elevates the selectivity and sensitivity of the analysis. nih.govmdpi.com In an LC-MS/MS setup, a specific ion of the target molecule (the precursor ion) is chosen, fragmented, and then one or more of the resulting fragment ions (product ions) are detected. This method, known as multiple reaction monitoring, drastically minimizes background noise and interference from the sample matrix, which results in more precise and dependable CBD quantification. mdpi.com LC-MS/MS is especially useful for analyzing complex samples where other compounds could interfere with the results. frontiersin.orgusask.ca

Key Research Findings:

Validated LC-MS/MS methods are available for the simultaneous quantification of CBD and other cannabinoids in food products and biological samples. nih.govfrontiersin.org

The technique has been successfully applied in pharmacokinetic studies to monitor the absorption, distribution, metabolism, and excretion of CBD. usask.ca

Researchers have employed LC-MS/MS to identify and quantify CBD metabolites, which helps in understanding its metabolic pathways. usask.ca

Ultra-Performance Liquid Chromatography (UPLC) and its Application

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. researchgate.netljmu.ac.uk It employs columns with smaller stationary phase particles (typically under 2 µm) and operates at higher pressures compared to conventional High-Performance Liquid Chromatography (HPLC). ljmu.ac.uk These features lead to markedly better resolution, faster analysis times, and heightened sensitivity. researchgate.net

For CBD analysis, UPLC enables the swift and effective separation of CBD from other closely related cannabinoids like tetrahydrocannabinol (THC) and cannabinol (B1662348) (CBN). researchgate.netnih.gov This high-throughput capability is a major benefit for quality control labs that handle large volumes of samples. The superior resolution of UPLC also contributes to the accurate quantification of CBD, even when interfering substances are present. ljmu.ac.uk

Comparative Analysis of UPLC vs. HPLC for CBD:

| Feature | Ultra-Performance Liquid Chromatography (UPLC) | High-Performance Liquid Chromatography (HPLC) |

| Particle Size | < 2 µm | 3 - 5 µm |

| Pressure | Higher | Lower |

| Resolution | Higher | Standard |

| Analysis Time | Shorter | Longer |

| Sensitivity | Higher | Standard |

| Application for CBD | Ideal for rapid, high-throughput analysis and improved separation from isomers. researchgate.netljmu.ac.uk | Suitable for routine analysis and is widely available. researchgate.net |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic method that utilizes a supercritical fluid as the mobile phase. extractionmagazine.com Carbon dioxide is frequently used because of its mild critical temperature and pressure, and it is considered an environmentally friendly "green solvent". extractionmagazine.com SFC is noted for being 3-5 times faster than HPLC due to the increased diffusivity of the mobile phase. extractionmagazine.com

In the analysis of CBD, SFC provides several benefits. It facilitates rapid separations and is particularly effective for non-polar compounds like cannabinoids. extractionmagazine.combalseal.com The technique can be applied for both analytical and preparative purposes, enabling both the quantification of CBD and its isolation from extracts. analyticalsolns.com.au SFC is considered orthogonal to reversed-phase LC, making it valuable in two-dimensional chromatography (LCxSFC) for resolving highly complex cannabinoid mixtures.

Spectroscopic and Other Advanced Analytical Approaches

Spectroscopic methods offer valuable insights into the molecular structure and composition of CBD, complementing the data obtained from chromatographic separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for determining the molecular structure of compounds. mdpi.com It offers detailed information about the chemical framework of CBD, enabling its clear identification and distinction from other cannabinoids. dntb.gov.ua By analyzing the magnetic properties of atomic nuclei, NMR can map the connections between atoms within a molecule. mdpi.com

In the realm of metabolomics, NMR is utilized to get a complete picture of the metabolites in a biological sample. researchgate.net This application is valuable in cannabis research for studying the metabolic pathways of CBD. Quantitative NMR (qNMR) has also been developed as a reliable method for determining the concentration of cannabinoids, offering a competitive alternative to HPLC. mdpi.comresearchgate.net

Hyperspectral Imaging for Non-Destructive Cannabinoid Assessment

Hyperspectral imaging (HSI) is a non-destructive analytical technique that merges spectroscopy with imaging to gather both spatial and spectral data from a sample. frontiersin.orgnih.gov For cannabinoid analysis, HSI can be used to evaluate the distribution and relative amounts of CBD and other cannabinoids on the surface of cannabis plant material without causing damage. frontiersin.orgresearchgate.net This technology shows potential for high-throughput screening of cannabis plants to select for specific cannabinoid profiles and for real-time quality control during processing. headwallphotonics.comheadwallphotonics.com Studies have demonstrated that HSI, combined with machine learning algorithms, can achieve high accuracy in predicting cannabinoid content. frontiersin.orgnih.gov

Ultraviolet Microplate Reader Methods for Chemotyping

Ultraviolet (UV) microplate reader methods present a high-throughput option for the quick chemotyping of cannabis samples. This method is based on the principle that different cannabinoids absorb UV light at distinct wavelengths. By measuring the UV absorbance of a sample extract in a microplate format, it is possible to rapidly estimate the relative proportions of major cannabinoids, including CBD. While not as specific or quantitative as chromatographic techniques, UV microplate reader assays are useful for initial screening and for prioritizing samples for more in-depth analysis.

Sensor Technologies for Cannabinoid Detection

The demand for rapid, portable, and cost-effective methods for cannabinoid detection has driven significant research into various sensor technologies. acs.org These technologies offer alternatives to traditional, lab-based chromatographic methods, which can be expensive, time-consuming, and require trained personnel. nih.govmdpi.com Key advancements have been made in electrochemical, optical, and biosensor technologies for the detection of cannabidiol (CBD) and other cannabinoids.

Electrochemical Sensors

Electrochemical sensors transduce the chemical interaction of cannabinoids into a measurable electrical signal. nih.gov They are noted for their potential for fast and selective detection, high sensitivity, low cost, and portability. acs.orgnih.gov The detection mechanism is often based on the irreversible oxidation of the phenolic group present in cannabinoid molecules like CBD. researchgate.net

Various materials have been employed to fabricate the working electrodes in these sensors. While conventional materials like polylactic acid and conductive polymers have been used, their performance can be limited by low electrocatalytic effect and electrical conductivity. nih.gov To enhance sensitivity and achieve lower limits of detection, nanomaterials are increasingly being integrated into sensor design. acs.orgnih.gov Materials such as carbon black nanoparticles and graphene decorated with amino magnetic nanoparticles have been shown to amplify electrochemical signals due to their high surface-to-volume ratio and electrocatalytic properties. nih.govrsc.orgnih.gov For instance, a glassy carbon electrode modified with a carbon black coating has been successfully used for the rapid determination of CBD in cannabis seed oil and leaves. researchgate.netrsc.org

Optical Sensors

Optical sensing methods provide another promising avenue for on-site cannabinoid analysis. nih.gov These techniques, which include near-infrared (NIR) spectroscopy, Raman spectroscopy, and fluorescence spectroscopy, are generally non-destructive and require minimal sample preparation. mdpi.comazooptics.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy has been investigated for the quantification of cannabinoids in various products. mdpi.commtbrandao.com It allows for rapid measurement and can even be used to analyze samples through transparent packaging. mdpi.com Handheld NIR devices are being developed for in-field classification of cannabis samples to distinguish between legal hemp and illegal marijuana based on THC content. mdpi.com

Raman Spectroscopy: This technique provides detailed information about the molecular structure and composition of a sample. azooptics.com It can be applied directly to plant tissues and extracts to identify and quantify cannabinoids. azooptics.com

Hyperspectral Imaging: This advanced optical technique captures information across the electromagnetic spectrum, allowing for the identification of unique spectral "fingerprints" for different cannabinoids, including THC and CBD. google.com This can be used to analyze the quality and volume of cannabinoids in a crop. google.com

Biosensors

Biosensors combine a biological recognition element (e.g., an antibody or enzyme) with a transducer to provide highly specific detection. researchgate.net Immunosensors, a type of biosensor, utilize the specific binding between an antibody and its target antigen. Electrochemical immunosensors have demonstrated extremely low limits of detection for cannabinoids like Δ9-THC. acs.org Another approach involves gold nanoparticle-based paper immunochromatographic sensors, which offer a rapid and user-friendly method for CBD detection. mdpi.com These strips use specific monoclonal antibodies that bind to CBD, resulting in a visual signal. mdpi.com

Table 1: Comparison of Sensor Technologies for Cannabinoid Detection

| Sensor Type | Principle of Operation | Key Advantages | Common Analytes |

|---|---|---|---|

| Electrochemical Sensors | Measures changes in electrical properties (e.g., current, potential) resulting from the oxidation of cannabinoids. nih.govresearchgate.net | Fast, portable, low-cost, high sensitivity. nih.gov | CBD, Δ9-THC. nih.gov |

| Optical Sensors (NIR, Raman) | Measures the interaction of light (absorption, scattering) with cannabinoid molecules to identify and quantify them. mdpi.comazooptics.com | Non-destructive, rapid analysis, minimal sample preparation. mdpi.comazooptics.com | THC, CBD. mdpi.commtbrandao.com |

| Biosensors (Immunosensors) | Utilizes specific biological recognition elements (e.g., antibodies) to bind to target cannabinoids, producing a measurable signal. acs.orgresearchgate.net | High specificity, very low limits of detection. acs.orgmdpi.com | CBD, Δ9-THC. acs.orgmdpi.com |

Method Validation and Interlaboratory Comparison Studies for Cannabidiol Quantification

To ensure that analytical results for CBD are accurate, consistent, and reliable, laboratories must perform rigorous method validation and participate in interlaboratory comparison studies. nih.govlabmanager.com These practices are cornerstones of quality assurance and are often required for laboratory accreditation, such as under ISO/IEC 17025. cannabissciencetech.comlabmanager.comcola.org

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov For CBD quantification, methods are typically validated according to guidelines from the International Council for Harmonisation (ICH). nih.govresearchgate.netkarger.com The validation process assesses several key performance parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other cannabinoids or matrix components. nih.govresearchgate.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov This is often assessed using CRMs or by spiking samples with a known amount of pure analyte. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net It includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage. researchgate.netresearchgate.net

Validated methods, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been successfully applied to quantify CBD in a wide array of products, including oils, capsules, tinctures, and edibles. nih.govnih.gov

Interlaboratory Comparison and Proficiency Testing

While method validation establishes the performance of a method within a single lab, interlaboratory comparison (ILC) studies are crucial for assessing the reproducibility of results across different laboratories. labmanager.comcola.org These studies, also known as proficiency testing (PT), involve a provider distributing homogeneous samples to a group of participating laboratories for analysis. labmanager.coma2la.org

Studies have highlighted significant inter-laboratory variation in the analysis of cannabinoids, with different labs sometimes reporting statistically different results for the same sample. cannabissciencetech.com For example, one study involving five laboratories found that THC potency measurements on the same cannabis distillate sample ranged from 77.83% to 94.46%. cannabissciencetech.com Another study comparing GC-MS and HPLC-DAD methods between labs found that CBD results could vary by an average of 14%. mdpi.com These findings underscore the critical need for standardized methods, the use of CRMs, and regular participation in ILCs to improve the consistency and accuracy of CBD quantification across the industry. nih.govcannabissciencetech.comrsc.org

Molecular and Cellular Mechanisms of Cannabidiol Action: Preclinical Investigations

Interaction with Cannabinoid Receptors (CB1 and CB2)

While CBD has a low binding affinity for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), it significantly modulates their activity through various mechanisms. projectcbd.orgfrontiersin.orgnih.gov

Allosteric Modulation of CB1 Receptors by Cannabidiol (B1668261)

Preclinical studies have established that cannabidiol (CBD) functions as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor. frontiersin.orgnih.gov This means that CBD binds to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous cannabinoids like anandamide (B1667382) (AEA) and exogenous agonists like Δ9-tetrahydrocannabinol (THC). mdpi.com By binding to this allosteric site, CBD alters the receptor's conformation, thereby reducing the binding affinity, potency, and efficacy of orthosteric agonists. frontiersin.orgnih.govnih.gov

Research using cell models has demonstrated that CBD non-competitively reduces the signaling induced by agonists such as 2-arachidonylglycerol (2-AG) and THC. nih.govnih.gov This modulation has been observed through the reduction of agonist-induced G-protein activation, downstream signaling pathway activation (like PLCβ3 and ERK1/2 phosphorylation), and β-arrestin2 recruitment. nih.govnih.gov A key finding is that this allosteric activity of CBD is dependent on the presence of specific polar residues at positions 98 and 107 in the extracellular amino-terminus of the CB1 receptor. nih.govnih.govresearchgate.net

Furthermore, by diminishing the recruitment of arrestin2 to the CB1 receptor, CBD treatment has been shown to prevent the internalization of these receptors, a process that typically occurs after prolonged agonist stimulation. nih.gov This modulation of CB1 receptor function by CBD may explain some of its in vivo effects and presents a therapeutic potential to treat disorders of the central nervous system while potentially avoiding the adverse effects associated with direct orthosteric agonism or antagonism of CB1 receptors. nih.govresearchgate.net

Table 1: Preclinical Findings on CBD's Allosteric Modulation of CB1 Receptors

| Finding | Model System | Observed Effect | Reference |

|---|---|---|---|

| Negative Allosteric Modulation | HEK 293A cells, STHdh(Q7/Q7) striatal neurons | Reduced potency and efficacy of THC and 2-AG. | nih.govnih.gov |

| Inhibition of Receptor Internalization | HEK 293A cells, STHdh(Q7/Q7) striatal neurons | Prevented agonist-induced CB1 receptor internalization by reducing arrestin2 recruitment. | nih.gov |

| Dependence on Specific Residues | N/A | Allosteric activity dependent on polar residues at positions 98 and 107 of the CB1 receptor. | nih.govnih.govresearchgate.net |

Inverse Agonism of CB2 Receptors

The interaction of cannabidiol (CBD) with the cannabinoid CB2 receptor is multifaceted, with evidence suggesting it can act as an inverse agonist. nih.govresearchgate.net An inverse agonist is a compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. This is distinct from a neutral antagonist, which blocks the agonist's action without producing any effect of its own.

Several studies have provided evidence for CBD's inverse agonism at CB2 receptors. In [35S]GTPγS binding assays using membranes from cells transfected with human CB2 receptors, CBD demonstrated the ability to antagonize the effects of a CB2 agonist, CP55940. frontiersin.org Notably, the antagonist dissociation constant (KB) for CBD was significantly lower than its binding affinity (Ki), a characteristic feature of inverse agonism. researchgate.netfrontiersin.org This suggests that CBD can reduce the basal, constitutive activity of the CB2 receptor, even in the absence of an agonist. nih.govresearchgate.net

The inverse agonistic properties of CBD at CB2 receptors may contribute to its recognized anti-inflammatory effects. nih.govresearchgate.net Research has shown that CB2 inverse agonism can inhibit the migration of immune cells, a key process in inflammation. nih.gov For instance, CBD has been found to be a potent inhibitor of evoked migration in both murine microglial cells and macrophages, as well as human neutrophils. nih.gov